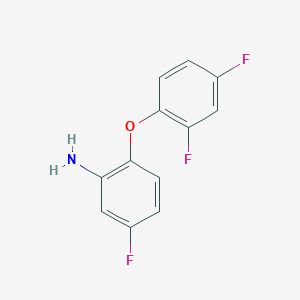

2-(2,4-Difluorophenoxy)-5-fluoroaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-difluorophenoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTGKQHEJMBCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,4 Difluorophenoxy 5 Fluoroaniline

Precursor Synthesis and Strategic Functionalization for the Phenoxy-Fluoroaniline Scaffold

The formation of the diaryl ether bond is effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is ideal for coupling an electron-rich phenoxide with an electron-deficient aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the electrophilic partner is crucial for the reaction to proceed efficiently. nih.gov

A primary route to the diaryl ether precursor involves the condensation of a fluorinated phenol (B47542) with an activated fluoronitrobenzene. Specifically, the sodium or potassium salt of 2,4-difluorophenol (B48109) (acting as the nucleophile) is reacted with 2,5-difluoronitrobenzene (B1216864). In this reaction, the nitro group on the 2,5-difluoronitrobenzene ring activates the molecule for nucleophilic attack. The phenoxide displaces the fluorine atom at the C2 position (ortho to the nitro group) to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the phenoxide in situ.

Table 1: Representative Conditions for SNAr Ether Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |

| 2,4-Difluorophenol | 2,5-Difluoronitrobenzene | K₂CO₃ | DMF | 100-150 | 2-(2,4-Difluorophenoxy)-5-fluoronitrobenzene |

| 2,4-Difluorophenol | 2,5-Difluoronitrobenzene | NaH | DMSO | 80-120 | 2-(2,4-Difluorophenoxy)-5-fluoronitrobenzene |

Nucleophilic Aromatic Substitution Approaches for Ether Linkage Formation

Role of Activating Groups and Leaving Groups in SNAr Reactions

The success of the SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring and the nature of the leaving group.

Activating Groups: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), are essential to stabilize this intermediate via resonance. nih.gov For the reaction to be efficient, the EWG must be positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the activating group. In the synthesis of the precursor, the nitro group at C1 of 2,5-difluoronitrobenzene is ortho to the C2-fluorine, providing the necessary activation for the substitution to occur.

Leaving Groups: In nucleophilic aromatic substitution, the typical trend for halogen leaving group ability is F > Cl > Br > I. This is contrary to the trend seen in SN1 and SN2 reactions. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. While the carbon-fluorine bond is strong, its cleavage occurs in a subsequent, faster step that restores the ring's aromaticity. masterorganicchemistry.com

The final step in the synthesis is the reduction of the nitro group of the 2-(2,4-Difluorophenoxy)-5-fluoronitrobenzene intermediate to an amine group, yielding the target 2-(2,4-Difluorophenoxy)-5-fluoroaniline. The reduction of aromatic nitro compounds is a fundamental and well-established transformation in organic chemistry, with numerous reliable methods available. wikipedia.orgacs.org The choice of method often depends on factors like substrate tolerance, scale, and desired purity.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and the generation of clean products, with water being the only major byproduct. frontiersin.org This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. wikipedia.org The reaction is typically performed in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. chemicalbook.com A significant advantage is that catalytic hydrogenation is generally selective for the nitro group, leaving other functional groups, such as the robust C-F bonds and the diaryl ether linkage, intact. researchgate.netgoogle.com

Table 2: Common Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| 10% Pd/C | H₂ gas | Methanol | Room Temperature | 1-4 atm |

| Platinum(IV) oxide | H₂ gas | Ethanol | Room Temperature | 1-4 atm |

| Raney Nickel | H₂ gas | Ethanol | 25-50 °C | 3-5 atm |

Reduction Strategies for Nitro Precursors to the Aniline (B41778) Moiety

Alternative Synthetic Pathways and Retrosynthetic Analysis for this compound

Retrosynthetic analysis of this compound identifies the central diaryl ether C-O bond and the C-N bond of the aniline as key disconnections. This suggests pathways based on forming the ether linkage via nucleophilic aromatic substitution or cross-coupling, and forming the aniline group, typically by reduction of a precursor nitro group.

Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion. baranlab.orguwindsor.ca This intermediate can then react with an appropriate electrophile.

For the synthesis of this compound, a DOM strategy could theoretically be employed. A plausible retrosynthetic approach would involve a protected 5-fluoroaniline derivative where the protecting group also serves as a DMG. For instance, an N-pivaloyl or N-carbamoyl group can direct lithiation to the C2 position. The resulting aryllithium species could then be coupled with an electrophilic source of the 2,4-difluorophenoxy moiety. However, a more common application of DOM in diaryl ether synthesis involves the metalation of one aromatic ring followed by a coupling reaction, such as a copper-catalyzed Ullmann-type connection. cmu.eduacs.org

A hypothetical DOM-based pathway could involve:

Protection of 4-fluoroaniline (B128567) to install a suitable DMG (e.g., -CONR₂, -OCONR₂).

Ortho-lithiation using a strong base like s-BuLi or t-BuLi, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) in an ethereal solvent at low temperatures (-78 °C). baranlab.orguwindsor.ca

Transmetalation with a copper(I) salt to generate an organocuprate.

Coupling with an electrophilic 2,4-difluorophenylating agent.

Challenges in this approach include achieving high regioselectivity during the metalation step and potential side reactions. The strength and nature of the DMG are critical for successful deprotonation. organic-chemistry.org

Transition-metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming Ar-O and Ar-N bonds. umontreal.ca The Buchwald-Hartwig amination and related etherification reactions, typically using palladium or copper catalysts, are cornerstone strategies in modern organic synthesis. cmu.edu

A primary retrosynthetic disconnection for this compound is the diaryl ether bond. This leads to two main cross-coupling scenarios:

Scenario A: Coupling of a 5-fluoro-2-halonitrobenzene with 2,4-difluorophenol.

Scenario B: Coupling of a 1-halo-2,4-difluorobenzene with 5-fluoro-2-nitrophenol.

Following the ether formation, a standard reduction of the nitro group to an amine yields the final product. This reduction is often achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or chemical reduction (e.g., SnCl₂ in HCl). chemicalbook.comgoogle.comgoogle.com

The Ullmann condensation, a classical copper-catalyzed reaction, is a viable method for the Ar-O bond formation. Modern variations often employ copper(I) salts with ligands to improve solubility and reactivity at lower temperatures. cmu.edu Palladium-catalyzed Buchwald-Hartwig etherification offers an alternative with typically higher turnover numbers and broader substrate scope.

The formation of the Ar-N bond itself can also be achieved via cross-coupling. For instance, a suitably substituted diaryl ether could be coupled with an ammonia (B1221849) surrogate, although the reduction of a nitro group is generally a more direct and efficient route for synthesizing primary anilines. researchgate.net Recent advances have also explored organophosphorus-catalyzed reductive coupling of nitroarenes and anilines to form N-N bonds, showcasing the continuous development in this field. nih.govorganic-chemistry.org

Yield Optimization and Reaction Condition Modulation in the Synthesis of this compound

Optimizing the synthesis of this compound, particularly via a cross-coupling pathway, requires careful modulation of several reaction parameters.

The choice of solvent is critical in cross-coupling reactions. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used, especially for Ullmann-type reactions, as they help to dissolve the reactants and inorganic bases. Non-polar solvents like toluene (B28343) or xylene are often preferred for palladium-catalyzed reactions.

Temperature plays a dual role: it must be high enough to overcome the activation energy of the reaction but not so high as to cause decomposition of reactants, catalysts, or products. Classical Ullmann reactions often require high temperatures (150–220 °C), while modern ligated systems can proceed at significantly lower temperatures (80–120 °C).

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| Toluene | 110 | 12 | 85 | Standard for many Pd-catalyzed reactions. |

| DMF | 130 | 8 | 92 | Higher polarity can accelerate reaction rates. |

| Dioxane | 100 | 18 | 78 | Lower boiling point may require longer reaction times. |

| DMSO | 150 | 6 | 88 | Risk of thermal decomposition at higher temperatures. |

The efficiency of the Ar-O coupling is highly dependent on the catalyst system.

Copper-based Catalysts: Copper(I) salts like CuI, CuBr, or Cu₂O are traditional choices. The addition of ligands such as phenanthroline or diamines can significantly improve catalytic activity.

Palladium-based Catalysts: Palladium(0) or Palladium(II) precursors are used in conjunction with specialized ligands. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, t-BuXPhos) are often essential for achieving high yields, particularly with sterically hindered or electron-poor substrates.

Catalyst loading is a trade-off between reaction rate, cost, and product purity. While higher loading (e.g., 5-10 mol%) can accelerate the reaction, industrial processes aim for lower loadings (<1 mol%) to minimize cost and reduce levels of residual metal in the final product.

| Catalyst Precursor | Ligand | Base | Catalyst Loading (mol%) | Hypothetical Yield (%) |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | K₂CO₃ | 10 | 75 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 2 | 95 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1 | 91 |

| Cu₂O | None | Pyridine | 20 | 60 |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles in this compound Production

A comparison between a hypothetical DOM route and a modern cross-coupling route reveals distinct advantages and disadvantages:

Atom Economy: Cross-coupling reactions, when optimized, can have excellent atom economy. The main byproducts are salts derived from the base and the leaving group. DOM reactions require stoichiometric amounts of strong bases, generating significant waste.

Energy Requirements: DOM typically requires cryogenic temperatures (-78 °C), which is energy-intensive. Cross-coupling reactions often require heating, but modern catalysts are lowering these temperature requirements.

Use of Hazardous Substances: DOM utilizes highly pyrophoric organolithium reagents. While transition metal catalysts are toxic, they are used in small quantities. The choice of solvents is also critical; replacing hazardous solvents like DMF with greener alternatives (e.g., Cyrene™, 2-MeTHF) is a key goal. nih.gov

Catalysis vs. Stoichiometric Reagents: The use of catalytic palladium or copper is inherently greener than the stoichiometric organolithium reagents required for DOM. sciencedaily.com

| Principle | Directed Ortho Metalation (DOM) | Catalytic Cross-Coupling |

|---|---|---|

| Waste Prevention | Poor (stoichiometric base waste) | Good (catalytic, main waste is salt) |

| Atom Economy | Moderate | High |

| Less Hazardous Synthesis | Poor (pyrophoric organolithiums) | Moderate (toxic metal catalyst, but low loading) |

| Catalysis | No (stoichiometric reagent) | Excellent (core principle) |

| Energy Efficiency | Poor (requires cryogenic temperatures) | Moderate (requires heating, but can be optimized) |

Chemical Reactivity and Derivatization Studies of 2 2,4 Difluorophenoxy 5 Fluoroaniline

Transformations Involving the Primary Aniline (B41778) Functional Group

The primary amino group in 2-(2,4-difluorophenoxy)-5-fluoroaniline is a key site for a variety of chemical transformations, enabling the creation of novel molecular structures.

Acylation and Amidation Reactions for Novel Structures

The primary amine of this compound readily undergoes acylation and amidation reactions. These reactions involve the treatment of the aniline with acylating agents like acyl chlorides or carboxylic acids, often in the presence of a coupling agent, to form amide bonds. nih.govresearchgate.netresearchgate.net This allows for the introduction of a wide array of functional groups, leading to the synthesis of novel compounds with tailored properties. The reactivity of the aniline in these reactions can be influenced by the electronic nature of the substituents on the acylating agent. nih.gov

For instance, the reaction with various carboxylic acids can be facilitated by reagents such as titanium tetrachloride (TiCl₄) to produce the corresponding amides in good yields. nih.gov The general applicability of these reactions allows for the synthesis of a diverse library of N-acylated derivatives of this compound.

Table 1: Examples of Acylation/Amidation Reactions

| Acylating Agent | Reaction Conditions | Product |

|---|---|---|

| Phenylacetic Acid | TiCl₄, Pyridine, 85°C | N-(2-(2,4-difluorophenoxy)-5-fluorophenyl)-2-phenylacetamide |

| Benzoic Acid | TiCl₄, Pyridine, 85°C | N-(2-(2,4-difluorophenoxy)-5-fluorophenyl)benzamide |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group of this compound can be converted into a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite, in an acidic medium. numberanalytics.comgoogle.com This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgresearchgate.net

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, by reacting the diazonium salt with the corresponding copper(I) salt. numberanalytics.comnih.govmasterorganicchemistry.com This provides a powerful method for introducing diverse functionalities onto the fluoroaniline (B8554772) ring. For example, treatment with copper(I) chloride would yield 1-chloro-2-(2,4-difluorophenoxy)-5-fluorobenzene. The Balz-Schiemann reaction, a related transformation, can be used to introduce a fluorine atom by thermal decomposition of the corresponding tetrafluoroborate (B81430) diazonium salt. masterorganicchemistry.com

Table 2: Potential Sandmeyer Reactions

| Reagent | Product |

|---|---|

| CuCl | 1-chloro-2-(2,4-difluorophenoxy)-5-fluorobenzene |

| CuBr | 1-bromo-2-(2,4-difluorophenoxy)-5-fluorobenzene |

| CuCN | 2-(2,4-difluorophenoxy)-5-fluorobenzonitrile |

Reactions with Carbonyl Compounds: Imine Formation and Reductive Amination

The aniline functionality of this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting imines can be valuable intermediates for further synthetic transformations.

Furthermore, the formed imine can be reduced in situ or in a separate step to the corresponding secondary amine through a process known as reductive amination. purdue.edursc.org This two-step one-pot procedure is a powerful tool for the formation of C-N bonds and allows for the introduction of various alkyl or aryl substituents at the nitrogen atom. A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) and catalytic hydrogenation.

Table 3: Imine Formation and Reductive Amination Examples

| Carbonyl Compound | Product of Imine Formation | Product of Reductive Amination |

|---|---|---|

| Benzaldehyde | N-benzylidene-2-(2,4-difluorophenoxy)-5-fluoroaniline | N-benzyl-2-(2,4-difluorophenoxy)-5-fluoroaniline |

| Acetone | N-(propan-2-ylidene)-2-(2,4-difluorophenoxy)-5-fluoroaniline | N-isopropyl-2-(2,4-difluorophenoxy)-5-fluoroaniline |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.govchemimpex.comresearchgate.net These reactions are generally straightforward and proceed with high yields. The resulting urea and thiourea derivatives have been investigated for a wide range of applications, including in medicinal chemistry and materials science. ontosight.aimdpi.comontosight.ai The diverse array of commercially available isocyanates and isothiocyanates allows for the synthesis of a large library of derivatives with varying electronic and steric properties. chemimpex.com

Table 4: Urea and Thiourea Derivative Formation

| Reagent | Product |

|---|---|

| Phenyl isocyanate | 1-(2-(2,4-difluorophenoxy)-5-fluorophenyl)-3-phenylurea |

| Methyl isothiocyanate | 1-(2-(2,4-difluorophenoxy)-5-fluorophenyl)-3-methylthiourea |

Reactivity of the Fluorinated Aromatic Rings

The two fluorinated aromatic rings in this compound are also susceptible to chemical modification, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenoxy and Fluoroaniline Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.orglibretexts.org In this compound, both the phenoxy and the fluoroaniline rings can undergo electrophilic attack. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. makingmolecules.commasterorganicchemistry.com

On the fluoroaniline ring, the amino group is a strong activating and ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. The ether linkage is also an activating, ortho-, para-directing group. The interplay of these directing effects will determine the position of substitution. On the difluorophenoxy ring, the two fluorine atoms are deactivating and ortho-, para-directing, while the ether oxygen is activating and ortho-, para-directing.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. google.comyoutube.com For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto one of the aromatic rings, with the position of substitution dictated by the combined directing effects of the substituents.

Table 5: Potential Electrophilic Aromatic Substitution Products

| Reaction | Electrophile | Potential Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Isomeric nitro-substituted derivatives |

| Bromination | Br⁺ | Isomeric bromo-substituted derivatives |

Nucleophilic Aromatic Substitution on Activated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic compounds, especially those bearing electron-withdrawing groups that activate the ring towards nucleophilic attack. wikipedia.org In the case of this compound, the fluorine atoms themselves act as activating groups, enhancing the electrophilicity of the carbon atoms to which they are attached. youtube.com This is due to the high electronegativity of fluorine, which polarizes the C-F bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles. youtube.com

The presence of multiple fluorine atoms on both the aniline and phenoxy rings presents several potential sites for nucleophilic displacement. The regioselectivity of such reactions is influenced by the electronic environment of each fluorine atom. Generally, fluorine atoms that are ortho or para to other electron-withdrawing groups are more readily displaced. In the context of this molecule, the fluorine atoms on the 2,4-difluorophenoxy ring are activated towards substitution.

Research has demonstrated that unactivated fluoroarenes can undergo nucleophilic aromatic substitution through organic photoredox catalysis. nih.gov This method allows for the defluorination and subsequent functionalization of electron-neutral and even electron-rich fluoroarenes under mild conditions, expanding the scope of SNAr reactions beyond traditionally activated systems. nih.gov While specific studies on this compound using this methodology are not detailed in the provided information, the principles suggest that such approaches could be viable for its derivatization.

Formation of Advanced Molecular Scaffolds Utilizing this compound as a Building Block

The unique substitution pattern and reactive amine group of this compound make it a valuable building block for the synthesis of more complex and functionally diverse molecules, particularly heterocyclic compounds.

The primary amine functionality of this compound is a key handle for constructing heterocyclic rings. Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy in synthetic chemistry. One notable example is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological and medicinal interest due to their structural similarity to purines. semanticscholar.org

The general synthetic pathway to pyrazolo[3,4-d]pyrimidines often involves the reaction of a substituted pyrazole (B372694) derivative with a suitable cyclizing agent. While the direct use of this compound in the formation of a pyrazolo[3,4-d]pyrimidine core is not explicitly detailed in the provided search results, its aniline moiety can readily participate in reactions to form pyrazole intermediates. For instance, the amine could react with a β-ketoester or a similar precursor to form a pyrazole ring, which could then be further elaborated into the fused pyrimidine (B1678525) system.

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through various routes, often starting from 5-aminopyrazole-4-carbonitrile derivatives. semanticscholar.orgnih.gov These intermediates can undergo cyclization with different reagents to yield the desired fused heterocyclic system. semanticscholar.orgnih.gov The incorporation of the this compound moiety would likely involve its initial conversion into a substituted pyrazole precursor.

The presence of halogen (fluorine) atoms on the aromatic rings of this compound opens up possibilities for its use in various coupling reactions to form dimers or oligomers. While fluorine is generally a less reactive leaving group in transition-metal-catalyzed cross-coupling reactions compared to heavier halogens, certain conditions can facilitate its displacement.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Although less common, the C-F bond can be activated for these transformations, particularly with specialized catalysts and reaction conditions. Such reactions could be employed to link multiple units of this compound, either through the fluorine-bearing carbons or via derivatization of the amine group followed by coupling.

Mechanistic Investigations of Key Transformations of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations involving this compound.

The mechanism of nucleophilic aromatic substitution on the fluorinated rings of this molecule would proceed through the classical SNAr pathway. This involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org In this intermediate, the aromaticity of the ring is temporarily disrupted. The stability of this complex is a key factor in the reaction rate and is enhanced by the presence of electron-withdrawing groups like fluorine. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

For heterocyclic annulation reactions, the mechanistic pathways are often more complex and depend on the specific reagents and conditions employed. For the formation of pyrazolo[3,4-d]pyrimidines, the mechanism typically involves a series of condensation and cyclization steps. semanticscholar.orgresearchgate.net For instance, the reaction of an aminopyrazole with a carbonyl-containing compound would proceed through initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and subsequent ring closure.

Spectroscopic and Structural Characterization of 2 2,4 Difluorophenoxy 5 Fluoroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For fluorinated compounds, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular framework and the electronic environment of the nuclei.

The ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)-5-fluoroaniline is expected to show distinct signals for the protons on both aromatic rings. The protons on the fluoroaniline (B8554772) ring and the difluorophenoxy ring will appear in the aromatic region, typically between 6.0 and 7.5 ppm. The exact chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the amino and ether groups. The signals will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The amino group (-NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of fluorine atoms significantly influences the ¹³C chemical shifts, and carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) provide crucial connectivity information. Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF). The chemical shifts for carbons bonded to fluorine are generally observed at lower field (downfield) compared to their non-fluorinated analogues. Data from related compounds like 2,4-difluoroaniline and 2,5-difluoroaniline suggest the complex splitting patterns that can be anticipated chemicalbook.comchemicalbook.com.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and the wide range of chemical shifts slideshare.netmdpi.com. Three distinct signals are expected for the three fluorine atoms in this compound, each corresponding to a unique chemical environment. The chemical shifts are sensitive to the electronic environment and the position of the fluorine on the aromatic rings nih.gov. Fluorine-fluorine (F-F) and fluorine-proton (F-H) couplings will be observed, aiding in the assignment of the signals to their respective positions on the molecular structure.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J) |

| ¹H NMR | ||

| Aromatic H's | 6.0 - 7.5 | Multiplets (m) due to H-H and H-F couplings |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) |

| ¹³C NMR | ||

| Aromatic C-F | 150 - 165 | Doublet (d), ¹JCF ≈ 240-260 Hz |

| Aromatic C-O | 140 - 160 | Complex multiplets due to C-F couplings |

| Aromatic C-N | 135 - 150 | Complex multiplets due to C-F couplings |

| Aromatic C-H | 100 - 130 | Complex multiplets due to C-F couplings |

| ¹⁹F NMR | ||

| F on aniline (B41778) ring | -110 to -130 | Triplet of doublets (td) or complex multiplet |

| F on phenoxy ring | -100 to -140 | Multiplets due to F-F and F-H couplings |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on each of the aromatic rings, allowing for the assignment of protons within each spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹JCH). researchgate.net This technique is crucial for assigning the ¹³C signals corresponding to protonated carbons. Each C-H group in the aromatic rings would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu This experiment is vital for connecting the different fragments of the molecule. Key correlations would include those from the protons on one ring to the carbons on the other, across the ether oxygen bridge. These long-range correlations provide definitive proof of the diaryl ether linkage. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a "fingerprint" of the molecule by probing its vibrational modes. These methods are excellent for identifying functional groups.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. A key feature would be the strong absorption bands corresponding to the C-O-C asymmetric stretching of the diaryl ether, likely around 1200-1280 cm⁻¹. mdpi.comnih.gov Furthermore, strong C-F stretching vibrations are characteristic of fluoroaromatic compounds and are expected in the 1100-1300 cm⁻¹ range. upi.edu

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of the title compound is expected to show strong bands for the symmetric stretching of the aromatic rings. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. While specific SERS studies on this compound are not documented, the technique could potentially be used to obtain high-sensitivity spectra from very small amounts of the compound or to study its interaction with metal surfaces. The enhancement effect depends on the molecule's ability to adsorb to the metal surface.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated wavenumber ranges based on known functional group absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C Ring Stretch | 1450 - 1600 | FTIR, Raman |

| N-H Bend | 1590 - 1650 | FTIR |

| C-O-C Asymmetric Stretch (Ether) | 1200 - 1280 | FTIR |

| C-F Stretch | 1100 - 1300 | FTIR |

| C-N Stretch | 1250 - 1350 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FTIR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₈F₃NO), the calculated exact mass of the molecular ion [M]⁺ is approximately 255.0561 u. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental formula.

Under electron ionization (EI), the molecular ion is expected to be observed, and its fragmentation would likely proceed through several key pathways. A primary and highly diagnostic fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bond. miamioh.eduscribd.com This would lead to two major fragment ions: one corresponding to the [2,4-difluorophenoxy]⁺ radical cation or related fragments, and the other to the [5-fluoroaniline]⁺ radical cation or its isomers. nih.gov Further fragmentation of these initial ions, such as the loss of CO from the phenoxy moiety or HCN from the aniline moiety, can also be expected. The fragmentation of fluorinated aromatic compounds often involves the loss of fluorine or HF, though these are typically less favorable than other fragmentation pathways. nist.govnist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: m/z values are for the most abundant isotope of each element.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 255 | [C₁₂H₈F₃NO]⁺ | Molecular Ion (M⁺) |

| 129 | [C₆H₃F₂O]⁺ | Cleavage of ether bond (difluorophenoxy fragment) |

| 111 | [C₆H₅FN]⁺ | Cleavage of ether bond (fluoroaniline fragment) |

| 101 | [C₅H₃F₂]⁺ | Loss of CO from the [C₆H₃F₂O]⁺ fragment |

| 84 | [C₅H₄N]⁺ | Loss of HCN from the [C₆H₅FN]⁺ fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, HRMS would provide the experimental exact mass, which can then be compared to the theoretical value to confirm its chemical formula, C₁₂H₈F₃NO.

Although experimental HRMS data for this specific compound are not publicly documented, the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₃NO |

| Theoretical Monoisotopic Mass | 255.0558 Da |

This data is calculated based on the isotopic masses of the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful method used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uab.eduscienceopen.com This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint. uab.edu

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation would likely occur at the most labile bonds. Key expected fragmentation pathways include:

Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, which would lead to the formation of ions corresponding to the fluorinated aniline and difluorophenoxy moieties.

Loss of small neutral molecules: Fragments may also arise from the loss of small, stable neutral molecules.

The study of fragmentation patterns in related fluorinated compounds can offer insights into the expected behavior of this compound under MS/MS conditions. nih.govresearchgate.net The resulting product ions would allow for the confirmation of the connectivity of the aromatic rings through the ether linkage.

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction: Determination of Unit Cell Parameters and Molecular Conformation

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would yield precise data on its solid-state structure. mdpi.com This would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The exact spatial arrangement of the atoms, including the dihedral angle between the two aromatic rings, which is a key conformational feature of diaryl ethers.

For illustrative purposes, the crystal structure of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, was determined to be in the monoclinic Pn space group with specific unit cell dimensions. mdpi.com A similar level of detailed information would be expected from an analysis of the title compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Crystal Lattice

The way molecules arrange themselves in a crystal, known as the supramolecular assembly, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, the key functional groups—an amino group (-NH₂), three fluorine atoms, and two aromatic rings—would dictate the packing arrangement.

Potential intermolecular interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, potentially forming N-H···F or N-H···N hydrogen bonds, which are significant in directing molecular assembly.

π-π Stacking: The electron-rich aromatic rings can interact with each other through stacking interactions. The fluorine substituents can modulate the electron density of the rings, influencing the geometry and strength of these interactions. nih.gov

Halogen Bonding: Fluorine atoms can sometimes participate in halogen bonding, acting as electrophilic caps, although this is less common than for heavier halogens. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides a diffraction pattern that is characteristic of a specific crystalline phase. The primary applications for this compound would be:

Crystalline Purity Assessment: The PXRD pattern of a synthesized batch can be compared to a reference pattern (if available) to confirm its phase purity. The presence of peaks from starting materials or other impurities would be readily detectable.

Polymorphism Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which have different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms.

Each crystalline form of the compound would produce a unique PXRD pattern, defined by the positions and intensities of the diffraction peaks.

Chiroptical Properties and Stereochemical Characterization

Chiroptical properties, such as optical rotation, are exhibited by chiral molecules, which are non-superimposable on their mirror images. An examination of the structure of this compound reveals that it is an achiral molecule as it possesses a plane of symmetry. Therefore, the parent compound itself does not have stereoisomers and will not exhibit chiroptical activity.

However, if this compound were used as a precursor in a synthesis that introduces a chiral center, the resulting derivatives could exist as stereoisomers (enantiomers or diastereomers). In such cases, chiroptical techniques like circular dichroism (CD) spectroscopy would be essential for their stereochemical characterization and for determining enantiomeric purity.

Computational Chemistry and Theoretical Studies of 2 2,4 Difluorophenoxy 5 Fluoroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed analysis of molecular properties at the atomic level. These methods are used to predict the geometry, energy, and electronic distribution of molecules like 2-(2,4-Difluorophenoxy)-5-fluoroaniline.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. A common approach involves using the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects. researchgate.netnanobioletters.com

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: The following data is illustrative, based on typical DFT calculation results for similar structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length | Bond between aniline (B41778) ring carbon and nitrogen | ~1.40 Å |

| C-O Bond Length (Aniline side) | Ether bond connected to the fluoroaniline (B8554772) ring | ~1.38 Å |

| C-O Bond Length (Difluorophenyl side) | Ether bond connected to the difluorophenyl ring | ~1.37 Å |

| C-F Bond Length | Average bond length for carbon-fluorine | ~1.35 Å |

| C-O-C Bond Angle | Angle of the ether linkage | ~118° |

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. emerginginvestigators.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. jmaterenvironsci.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluoroaniline ring, particularly on the amine group. The LUMO is likely distributed across the difluorophenoxy ring, influenced by the electron-withdrawing fluorine atoms. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound Note: The following data is illustrative, based on typical DFT calculation results for similar structures.

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -5.85 |

| Energy of LUMO | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.65 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.20 |

| Chemical Hardness | η | 2.33 |

| Electrophilicity Index | ω | 2.15 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. rsc.orgtci-thaijo.org The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org Green and yellow areas represent intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative fluorine, oxygen, and nitrogen atoms. These areas are the most likely sites for interactions with electrophiles.

Positive Potential (Blue): Localized on the hydrogen atoms, particularly the amine (-NH₂) hydrogens, making them susceptible to nucleophilic attack or hydrogen bonding.

The MEP analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, complementing the insights gained from FMO analysis. thaiscience.info

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to simulate various types of spectra, providing data that can be used to interpret and verify experimental findings.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure and assign specific peaks to individual atoms.

Vibrational Spectra: DFT calculations can determine the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to identify characteristic functional group vibrations and confirm the molecule's structural integrity. researchgate.net

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nanobioletters.com This method calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one. The results provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net For this compound, the primary electronic transition is expected to be a π → π* transition involving the aromatic rings. The presence of fluorine atoms can cause a shift in the absorption wavelength compared to non-fluorinated analogues. researchgate.net Similarly, computational methods can also be used to predict fluorescence spectra by modeling the emission from the first excited singlet state back to the ground state.

Table 3: Predicted UV-Vis Spectral Data for this compound in a Solvent (e.g., Ethanol) Note: The following data is illustrative, based on typical TD-DFT calculation results.

| Parameter | Predicted Value | Description |

|---|---|---|

| λmax | ~295 nm | Wavelength of maximum absorption |

| Oscillator Strength (f) | ~0.15 | A measure of the transition probability (intensity) |

| Major Transition | HOMO → LUMO | Predominantly a π → π* transition |

Reaction Mechanism Modeling and Transition State Analysis for this compound Transformations

No dedicated studies on the reaction mechanism modeling or transition state analysis for transformations involving this compound have been published in the reviewed scientific literature. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map the potential energy surface of a chemical reaction. This would involve identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energetic barriers calculated would provide insights into the reaction kinetics and preferred pathways. While research exists on the reaction mechanisms of simpler aniline or phenoxy derivatives, this information cannot be directly extrapolated to provide scientifically accurate details for the specific trifluoro-substituted diaryl ether amine .

Molecular Dynamics Simulations for Conformational Analysis and Potential Ligand-Target Interactions

No molecular dynamics (MD) simulation studies specifically focused on this compound were identified. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures and the flexibility of the molecule. beilstein-journals.orgnih.govresearchgate.netnih.gov Furthermore, if a biological target were known, MD simulations could be employed to simulate the binding process and analyze the stability and dynamics of the resulting ligand-target complex. The lack of such published research suggests these specific computational investigations have not been carried out or publicly disclosed.

Based on a thorough review of available scientific literature, there is a notable absence of specific computational chemistry and theoretical studies for the compound this compound. The requested detailed analyses, including reaction mechanism modeling, QSAR/QSPR models, specific molecular descriptors, pharmacophore models, and molecular dynamics simulations, have not been published for this particular molecule. Therefore, it is not possible to provide detailed research findings or data tables as requested in the article outline. The information that is available is for broader categories of related compounds and cannot be accurately attributed to this compound.

Future Research Directions and Outlook for 2 2,4 Difluorophenoxy 5 Fluoroaniline

Emerging Synthetic Methodologies and Process Intensification

The traditional synthesis of diaryl ethers often relies on classical methods like the Ullmann condensation, which can require harsh reaction conditions. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to 2-(2,4-Difluorophenoxy)-5-fluoroaniline.

Emerging strategies include the adoption of palladium-catalyzed Buchwald-Hartwig C-O coupling reactions, which generally proceed under milder conditions and with greater functional group tolerance. organic-chemistry.org Another promising avenue is the use of copper-catalyzed Ullmann-type reactions employing modern ligands and soluble, air-stable copper(I) catalysts that can facilitate the coupling at lower temperatures. researchgate.net Hypervalent iodine-mediated C-H functionalization presents a novel strategy to directly form the diaryl ether linkage, potentially reducing the number of synthetic steps required. acs.org

Process intensification through continuous flow chemistry offers significant advantages over traditional batch processing. frontiersin.org The transition from batch to continuous-flow synthesis can lead to improved heat and mass transfer, enhanced safety, better reproducibility, and higher yields. unito.it For the synthesis of fluorinated intermediates like this compound, microreactor technology can enable precise control over reaction parameters, which is particularly crucial for managing the exothermicity of fluorination or amination reactions. researchgate.net Future work could involve designing a multi-step continuous flow process, integrating the key bond-forming reactions to streamline production and minimize waste. rsc.orgnih.gov

| Methodology | Typical Conditions | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Traditional Ullmann Condensation | High temperatures (>200°C), stoichiometric copper | Established method, low-cost reagents |

| Palladium-Catalyzed Buchwald-Hartwig Coupling | Lower temperatures, palladium catalyst, specialized ligands | Milder conditions, high functional group tolerance, improved yields organic-chemistry.org |

| Modern Copper-Catalyzed Coupling | 90-110°C, catalytic CuI, ligands (e.g., N,N-dimethylglycine) | Lower catalyst loading, milder than traditional Ullmann, cost-effective researchgate.net |

| Hypervalent Iodine-Mediated C-H Functionalization | Direct C-H activation to form diaryliodonium salts, followed by C-O coupling | Novel route, potentially fewer steps, late-stage functionalization capability acs.org |

| Continuous Flow Synthesis | Microreactors, precise temperature/pressure control | Enhanced safety, scalability, process intensification, higher purity frontiersin.orgresearchgate.net |

Integration of Advanced Characterization Techniques for Enhanced Structural and Dynamic Understanding

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is critical for predicting its interactions and designing new applications. While standard techniques provide basic structural data, future research should integrate more advanced characterization methods.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and wide chemical shift range. nih.govscholaris.ca Future studies should move beyond simple 1D ¹⁹F NMR to employ a suite of advanced, broadband, phase-sensitive 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR, ¹³C-¹⁹F HETCOR). rsc.org This "¹⁹F-centered" analytical approach can provide a wealth of data, including through-space and through-bond correlations and coupling constants (JHF, JFC), enabling unambiguous assignment of all signals and a detailed elucidation of the molecule's conformation in solution. rsc.orgresearchgate.net This is particularly important for confirming the regiochemistry of the fluorine atoms and understanding the rotational dynamics around the ether linkage.

For solid-state analysis, single-crystal X-ray diffraction will be invaluable for determining the precise bond lengths, bond angles, and intermolecular packing interactions, such as hydrogen bonding and π-π stacking. Understanding these interactions is key to designing materials with specific properties, like liquid crystals or organic semiconductors. mdpi.com

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Advanced ¹⁹F NMR (2D, etc.) | Unambiguous signal assignment, J-coupling constants, through-space correlations (NOE) | Confirms structure, reveals solution-state conformation and rotational dynamics rsc.orgrsc.org |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular packing | Provides definitive solid-state structure; informs materials design mdpi.com |

| Mass Spectrometry (High-Resolution) | Exact mass, fragmentation patterns | Confirms molecular formula and structural integrity |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Characterizes key bonds (C-F, C-O-C, N-H) and can be coupled with computational analysis acs.orgresearchgate.net |

Synergistic Computational-Experimental Approaches in Rational Compound Design and Optimization

The integration of computational chemistry with experimental synthesis and analysis offers a powerful paradigm for accelerating research. nih.gov Future work on this compound should leverage this synergy for the rational design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energy levels), dipole moments, and reactivity indices. mdpi.comnih.gov These theoretical calculations can provide insights into how further substitutions on the aniline (B41778) or phenoxy rings would affect the molecule's electronic and physical properties. For instance, DFT can help predict how modifications would alter the molecule's potential as an electron donor or acceptor in organic electronic materials. nih.gov

Furthermore, computational methods are becoming increasingly reliable for predicting spectroscopic data. Calculating ¹⁹F NMR chemical shifts can aid in the assignment of complex experimental spectra, especially for a molecule with multiple, distinct fluorine environments. digitellinc.comnih.gov This predictive power allows researchers to hypothesize new structures, calculate their expected properties and spectral signatures, and then target the most promising candidates for synthesis, saving significant time and resources. researchgate.net This rational design approach is crucial for optimizing molecules for specific applications, whether it be enhancing binding affinity in a biological target or tuning the optoelectronic properties for a material. acs.orgrsc.org

Expansion of Research Applications into Novel Scientific and Technological Domains

While this compound is a known synthetic intermediate, its full potential as a core building block for functional molecules remains largely unexplored. The unique combination of a diaryl ether scaffold, an aniline functional handle, and trifluorination provides a strong foundation for expansion into new domains.

Medicinal Chemistry: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The diaryl ether motif is present in numerous bioactive compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The aniline group on this compound provides a versatile point for derivatization, allowing for its incorporation into larger, more complex molecules. Future research could focus on using it as a key fragment in the design of novel kinase inhibitors, antibacterial agents, or other therapeutics where the fluorinated phenyl rings can engage in favorable protein-ligand interactions. acs.orgresearchgate.net

Agrochemicals: Diaryl ethers are a well-established class of herbicides. acs.org The specific substitution pattern of this compound could be exploited to develop new pesticides or fungicides. The aniline moiety can be converted into various functional groups to modulate the compound's biological activity and environmental profile.

Materials Science: Fluorinated aromatic compounds are of great interest in materials science due to their unique electronic properties and thermal stability. acs.org Derivatives of this compound could be investigated as precursors for high-performance polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The polarity and stability endowed by the C-F bonds, combined with the potential for extended conjugation through derivatization, make this a promising area for future exploration. mdpi.com

The outlook for this compound is one of expanding horizons. By moving beyond its current role and embracing modern synthetic methods, advanced analytical techniques, and synergistic computational-experimental workflows, researchers can unlock the full potential of this versatile fluorinated building block for a new generation of functional molecules and materials.

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-difluorophenoxy)-5-fluoroaniline, and how can reaction conditions be systematically optimized?

The synthesis of fluorinated aniline derivatives often involves regioselective coupling or substitution. A common strategy for analogous compounds (e.g., 4’-(2,4-difluorophenoxy)acetophenone) includes reacting 2,4-difluoroaniline with acetaldoxime and copper sulfate under controlled pH (pH 3–6, optimal at 4) to achieve high yields . Optimization should focus on:

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in fluorinated aniline derivatives?

Fluorine atoms induce distinct splitting patterns in <sup>19</sup>F NMR, critical for confirming substitution patterns. For example:

- <sup>1</sup>H/<sup>19</sup>F coupling : Observed in 5-fluoroaniline derivatives, splitting patterns distinguish ortho, meta, and para substituents .

- IR spectroscopy : C-F stretches (1000–1300 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) validate amine functionality.

- Mass spectrometry : Molecular ion clusters (e.g., [M+H]⁺) confirm molecular weight, with isotopic peaks indicating fluorine content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Fluorinated anilines require stringent safety measures:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does regioselectivity in fluorinated aniline derivatives impact pharmacological activity, and what computational tools predict binding interactions?

Regioselectivity (e.g., 2,4-difluoro vs. 3,5-difluoro substitution) alters electronic properties and steric interactions with biological targets. For example:

- Docking studies : Molecular docking of this compound analogs with cancer-related proteins (e.g., kinase inhibitors) reveals preferential binding to hydrophobic pockets .

- QSAR models : Quantify substituent effects on bioactivity using Hammett constants (σ) for fluorine groups .

Q. What analytical challenges arise in quantifying trace impurities (e.g., Cabotegravir-related derivatives), and how are they addressed?

Impurities like Cabotegravir Impurity 18 (containing 5-fluoroaniline motifs) require advanced methods:

Q. How do solvent polarity and temperature influence the crystallization of fluorinated aniline intermediates?

Crystallization kinetics for derivatives like 2-fluoro-4-(4-methylphenyl)phenol depend on:

Q. What strategies reconcile contradictory spectral data in structural elucidation of fluorinated isomers?

Discrepancies in <sup>13</sup>C NMR or IR data may arise from rotational isomers or tautomerism. Solutions include:

- Variable-temperature NMR : Resolve dynamic effects by analyzing spectra at 25°C vs. −40°C .

- X-ray crystallography : Definitive confirmation of solid-state structures .

Methodological Guidance

Q. How to design experiments assessing the photostability of this compound under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。